N-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride
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Overview
Description
N-(1,3-dihydrobenzoebenzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydrobenzoebenzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to ensure consistent and high-yield synthesis. The process parameters, such as light intensity, reaction time, and temperature, are carefully controlled to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydrobenzoebenzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may yield benzofuran-2-ylmethanol.
Scientific Research Applications
N-(1,3-dihydrobenzoebenzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dihydrobenzoebenzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The hydroxyl group at the C-6 position is essential for antibacterial activity, and functional groups at the C-3 position play a crucial role in antibacterial selectivity .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Uniqueness
N-(1,3-dihydrobenzoebenzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride stands out due to its unique structural features and diverse biological activities
Properties
IUPAC Name |
N-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-3-18(4-2)10-14-9-13-7-5-6-8-15(13)17-12-19-11-16(14)17;/h5-9H,3-4,10-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISJGGKAMUVVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=CC=CC=C2C3=C1COC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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